2-Aminobenzofuran-3-carbaldehyde
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Overview
Description
2-Aminobenzofuran-3-carbaldehyde is a heterocyclic compound that features a benzofuran ring with an amino group at the second position and an aldehyde group at the third position. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminobenzofuran-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the cyclization of o-hydroxyacetophenone derivatives with suitable reagents. For instance, the acylation of o-hydroxyacetophenone with aliphatic or aromatic acid chlorides followed by intramolecular cyclization in the presence of low-valent titanium can yield benzofuran derivatives .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve similar cyclization reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the desired product. Additionally, the use of catalysts and solvents that are environmentally friendly is a key consideration in industrial processes .
Chemical Reactions Analysis
Types of Reactions
2-Aminobenzofuran-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: 2-Aminobenzofuran-3-carboxylic acid.
Reduction: 2-Aminobenzofuran-3-methanol.
Substitution: Various substituted benzofuran derivatives depending on the reagent used
Scientific Research Applications
2-Aminobenzofuran-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.
Medicine: Due to its biological activities, it is explored as a potential lead compound for drug development.
Industry: Benzofuran derivatives are used in the synthesis of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Aminobenzofuran-3-carbaldehyde largely depends on its interaction with biological targets. For instance, benzofuran derivatives have been shown to inhibit enzymes or interact with receptors involved in various biological pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
- 2-Aminobenzofuran-3-carboxylic acid
- 2-Aminobenzofuran-3-methanol
- Benzofuran-3-carbaldehyde
Comparison
2-Aminobenzofuran-3-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group on the benzofuran ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group. Additionally, the presence of the amino group can enhance its biological activity and potential as a drug lead compound .
Properties
IUPAC Name |
2-amino-1-benzofuran-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-9-7(5-11)6-3-1-2-4-8(6)12-9/h1-5H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDGNSJPAIGFNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)N)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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